molecular formula C16H18FNO2 B1453327 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate CAS No. 90525-56-7

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate

Cat. No. B1453327
CAS RN: 90525-56-7
M. Wt: 275.32 g/mol
InChI Key: XKPXEPFCVKWEML-UHFFFAOYSA-N
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Description

“4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate” is a chemical compound with the CAS Number: 90525-56-7 . It has a molecular weight of 275.32 and its IUPAC name is (4-cyano-3-fluoro-phenyl) 4-ethylcyclohexanecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Electrooptical Properties and Liquid Crystalline Behavior

  • Electrooptical Applications : Certain esters, including variants of the compound , have shown potential in electrooptical applications due to their unique properties. For instance, mixtures involving 4-n-alkyl-2-fluorophenyl derivatives exhibit valuable electrooptical characteristics, including low smectic tendencies, useful for displays and other electrooptical devices (Gray & Kelly, 1981).

  • Liquid Crystal Synthesis : Research on 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, a novel liquid crystal compound, laid the foundation for understanding the performance of liquid crystal materials. This compound was prepared from 4-alkylcyclohexyl-benzoic acid and characterized using various techniques, contributing to the field of liquid crystal research (Shen Jin-ping, 2007).

  • Dielectric Properties : Studies on the dielectric properties of solutions involving structurally similar compounds, such as 1-cyano-2-fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene, have been conducted. These investigations provide insights into dipole-dipole interactions in anisotropic solutions, crucial for the development of advanced liquid crystal technologies (Toriyama et al., 1996).

  • Transition Temperatures and Viscosities : The impact of various lateral substituents on the clearing points and viscosities of esters related to 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate has been studied. These findings help in understanding the steric interactions and the effects of bulky rings in liquid crystal compounds (Fearon et al., 1985).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPXEPFCVKWEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679466
Record name 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate

CAS RN

90525-56-7
Record name 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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